alpha-Bromooctanonitrile
Description
alpha-Bromooctanonitrile (C₈H₁₄BrN) is an aliphatic nitrile characterized by a bromine atom at the alpha position (adjacent to the nitrile group). This structural feature enhances its reactivity in nucleophilic substitution (SN2) and elimination reactions, making it valuable in organic synthesis for constructing carbon-carbon bonds or introducing functional groups. Its applications span pharmaceuticals, agrochemicals, and materials science. However, detailed physicochemical or synthetic data for this compound are sparsely reported in the literature, necessitating comparisons with structurally related brominated nitriles for inferential analysis.
Properties
Molecular Formula |
C8H14BrN |
|---|---|
Molecular Weight |
204.11 g/mol |
IUPAC Name |
2-bromooctanenitrile |
InChI |
InChI=1S/C8H14BrN/c1-2-3-4-5-6-8(9)7-10/h8H,2-6H2,1H3 |
InChI Key |
HQNNQRMAZGLMNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps in Data: Direct experimental data for this compound (e.g., melting point, toxicity) are absent in the reviewed literature. Properties are inferred from structural analogs.
- Synthetic Challenges: Extending chain length in bromoacetonitrile-derived reactions (as in ) may require optimized catalysts or protecting groups to achieve high yields for this compound.
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds via a radical chain mechanism. Initiation by light or a radical initiator (e.g., azobisisobutyronitrile, AIBN) generates bromine radicals, which abstract a hydrogen atom from the alpha position of octanonitrile. The resulting carbon radical reacts with NBS to propagate the chain and yield the brominated product.
Example Conditions :
-
Substrate : Octanonitrile (1.0 equiv)
-
Brominating Agent : NBS (1.2 equiv)
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
-
Initiation : UV light or AIBN (0.1 equiv)
-
Temperature : 0–25°C
Challenges and Optimization
-
Selectivity : Competing bromination at beta or gamma positions may occur due to radical stability trends.
-
Yield : Reported yields for analogous aliphatic nitriles range from 40–60%, necessitating chromatographic purification.
Enolate-Mediated Bromination
Enolate formation followed by electrophilic bromination offers a directed approach to alpha-functionalization. However, the low acidity of nitrile alpha-hydrogens (pKa ~25–30) requires strong bases for deprotonation.
Base Selection and Reaction Pathway
Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates the nitrile enolate, which reacts with bromine (Br₂) or 1,2-dibromotetrachloroethane (DBTCE) to install the bromine atom.
Typical Procedure :
Limitations
-
Side Reactions : Over-bromination or aldol condensation may occur if enolate stability is compromised.
-
Scalability : Cryogenic conditions and moisture sensitivity limit industrial applicability.
Electrophilic Bromination with HBr and Peroxides
Adapting the Hell–Volhard–Zelinskii reaction, traditionally used for carboxylic acids, to nitriles involves HBr in the presence of peroxides to facilitate alpha-bromination via a radical pathway.
Protocol and Mechanistic Insights
-
Reagents : Anhydrous HBr gas, di-tert-butyl peroxide (DTBP).
-
Solvent : Non-polar solvents (e.g., cyclohexane) to stabilize radical intermediates.
-
Mechanism : Peroxide-initiated HBr homolysis generates bromine radicals, abstracting alpha-hydrogens from octanonitrile.
Yield Considerations :
-
Pilot studies on shorter-chain nitriles report 30–50% yields, with significant byproduct formation from HBr excess.
Substitution of Alpha-Hydroxyoctanonitrile
Functional group interconversion provides an indirect route. Alpha-hydroxyoctanonitrile, synthesized via oxidation or hydrolysis, undergoes bromination using phosphorus tribromide (PBr₃) or HBr.
Synthesis of Alpha-Hydroxyoctanonitrile
-
Oxidation : Ozonolysis of 1-octene nitrile followed by reductive work-up.
-
Hydrolysis : Partial hydrolysis of octanonitrile epoxide.
Bromination Step
-
Conditions : Alpha-hydroxyoctanonitrile + PBr₃ (1.5 equiv) in diethyl ether, 0°C to room temperature.
-
Yield : ~70% in model systems, though substrate accessibility limits practicality.
Cyanide Alkylation of Bromoalkanes
A two-step strategy involving alkylation of a bromoalkane with a cyanide source.
Reaction Design
-
Synthesis of 1-Bromoheptane : Bromination of 1-heptanol with PBr₃.
-
Cyanide Substitution : Reaction with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Challenges :
-
Regioselectivity : Competing elimination (e.g., formation of 1-heptene) reduces yield.
-
Purity : Requires careful control of stoichiometry and phase-transfer catalysts.
Comparative Analysis of Methods
| Method | Yield Range | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Radical Bromination | 40–60% | Moderate | Moderate | High |
| Enolate Bromination | 50–70% | High | Low | Low |
| Electrophilic HBr | 30–50% | Low | High | Moderate |
| Hydroxy Substitution | 60–70% | High | Moderate | Moderate |
| Cyanide Alkylation | 20–40% | Low | High | High |
Q & A
Q. What statistical approaches validate the biological activity of α-Bromooctanonitrile derivatives in drug discovery?
- Methodological Answer : For in vitro assays (e.g., enzyme inhibition), use dose-response curves (IC₅₀) with triplicate measurements and ANOVA for significance testing. Address variability via Bland-Altman plots. In preclinical studies, power analysis determines sample sizes to avoid false positives, as per guidelines for biomedical research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
